![molecular formula C12H8N4O4 B12914260 3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 923569-70-4](/img/structure/B12914260.png)
3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are known for their electron-rich azole rings containing an oxygen atom next to the nitrogen. This specific compound features a nitrophenyl group and a methyl group attached to the isoxazolo[4,5-d]pyridazinone core, making it a unique and interesting molecule for various scientific research applications .
Métodos De Preparación
The synthesis of 3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one typically involves heterocyclization methods. One common approach is the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. The reaction conditions often include refluxing in pyridine, which facilitates the formation of the isoxazolopyridine system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
Aplicaciones Científicas De Investigación
3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the isoxazolo[4,5-d]pyridazinone core can interact with specific enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the target .
Comparación Con Compuestos Similares
3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring but differ in their substituents, leading to different chemical and biological properties.
Pyridazine derivatives: These compounds have a pyridazine ring and may exhibit similar reactivity but differ in their overall structure and applications.
Nitrophenyl compounds: These compounds contain a nitrophenyl group and can undergo similar reactions, but their core structures vary, affecting their properties and uses.
Propiedades
Número CAS |
923569-70-4 |
|---|---|
Fórmula molecular |
C12H8N4O4 |
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
3-methyl-7-(2-nitrophenyl)-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-6-9-11(20-15-6)10(13-14-12(9)17)7-4-2-3-5-8(7)16(18)19/h2-5H,1H3,(H,14,17) |
Clave InChI |
CAKKAZBSVDAREE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(=O)NN=C2C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)


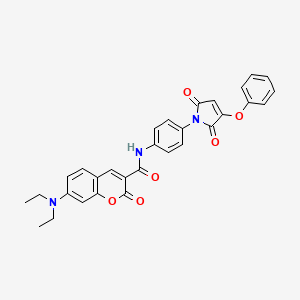
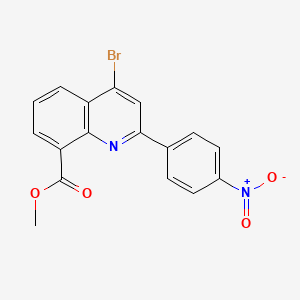

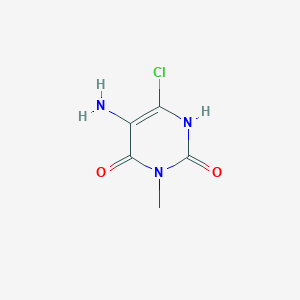
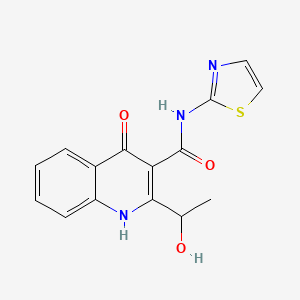
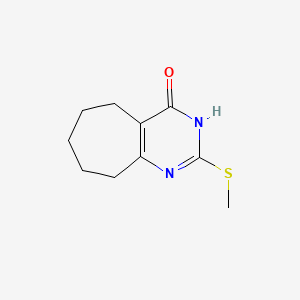
![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)



